2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid
Description
2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid (CAS: 1261973-75-4) is a Schiff base derivative of salicylic acid. Its structure features a hydroxy group at position 2, a 4-nitrophenyl-substituted methylideneamino group at position 5, and an E-configuration around the imine double bond (C=N). Its molecular formula is C₁₄H₁₀N₂O₅, with a molecular weight of 286.24 g/mol.
Properties
CAS No. |
188771-76-8 |
|---|---|
Molecular Formula |
C14H10N2O5 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
2-hydroxy-5-[(4-nitrophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10N2O5/c17-13-6-3-10(7-12(13)14(18)19)15-8-9-1-4-11(5-2-9)16(20)21/h1-8,17H,(H,18,19) |
InChI Key |
ZHQVYBYGNKXBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Reactants : p-Aminophenol or its sodium/potassium salt, carbon dioxide.
- Catalysts : NaCl, KCl, or Na₂SO₄ (1:1–1:15 molar ratio relative to p-aminophenol).
- Base : Sodium carbonate or potassium hydroxide (1:1–1:3 molar ratio).
- Pressure : 1.0–3.0 MPa.
- Temperature : 180–220°C.
- Yield : 87–90% after reductive workup with sodium dithionite.
Mechanism :
$$ \text{CO}2 + \text{Ar-NH}2 \xrightarrow{\text{High pressure}} \text{Ar-NHCOO}^- \xrightarrow{\text{Hydrolysis}} \text{Ar-NH}_2\text{-COOH} $$
Post-reduction with sodium dithionite removes oxidative byproducts, enhancing purity.
Schiff Base Condensation with 4-Nitrobenzaldehyde
The target compound is synthesized via acid-catalyzed condensation of 2-hydroxy-5-aminobenzoic acid and 4-nitrobenzaldehyde. Multiple studies confirm this approach:
General Protocol
- Molar Ratio : 1:1 (amine:aldehyde).
- Solvent : Ethanol or methanol.
- Catalyst : Glacial acetic acid (2–5 drops).
- Reaction Time : 15 minutes to 12 hours.
- Temperature : 60–80°C (reflux).
- Workup : Precipitation in ice-water, filtration, and recrystallization.
Representative Procedure :
- Dissolve 2-hydroxy-5-aminobenzoic acid (10 mmol) and 4-nitrobenzaldehyde (10 mmol) in 200 mL ethanol.
- Add glacial acetic acid (0.5 mL) and reflux for 3–6 hours.
- Cool to room temperature, pour into ice-water, and filter.
- Recrystallize from hot methanol to obtain yellow crystals (Yield: 75–85%).
Optimization of Reaction Parameters
Table 1: Comparative Analysis of Condensation Methods
Key Findings :
- Solvent Choice : Ethanol yields faster reactions due to higher dielectric constant.
- Catalyst : Acetic acid accelerates imine formation by protonating the carbonyl group.
- Time-Temperature Trade-off : Longer reflux (12 hours) compensates for lower temperatures.
Purification and Characterization
Purification Techniques
Characterization Data
- FT-IR : ν(C=N) at 1620–1630 cm⁻¹; ν(COOH) at 2500–3300 cm⁻¹.
- ¹H NMR (DMSO-d₆) : δ 8.88 (s, 1H, HC=N), 10.23 (s, 1H, COOH), 6.88–8.40 (m, Ar-H).
- Mass Spectrometry : m/z 286.24 [M+H]⁺.
Challenges and Solutions
Common Issues
- Byproduct Formation : Oxidative degradation of the amine precursor.
- Low Yield : Incomplete Schiff base formation.
Industrial-Scale Adaptations
A patent (CN104744273A) describes a high-pressure batch reactor system for scalable synthesis:
- Pressure : 0.1–1.0 MPa.
- Catalyst : Calcium carbonate or sodium hydroxide.
- Throughput : 50–100 kg/batch with 82–90% yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a diamino derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diamino derivatives.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of 2-hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The incorporation of the nitrophenyl group enhances their efficacy against resistant strains of pathogens .
1.2 Anticancer Properties
The compound has also been investigated for its anticancer potential. A study highlighted that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest that the compound may serve as a lead structure for designing new anticancer drugs .
1.3 Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. The compound is believed to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This application is particularly relevant in the context of chronic inflammatory conditions such as arthritis .
Environmental Applications
2.1 Photodegradation Studies
The photochemical behavior of this compound has been studied to understand its stability and degradation under UV light exposure. Research indicates that this compound can undergo photodegradation, leading to the formation of less toxic byproducts, which is crucial for assessing its environmental impact when used in industrial applications .
2.2 Water Treatment
Due to its ability to interact with various pollutants, this compound has potential applications in water treatment processes. Its derivatives can be utilized as adsorbents for removing heavy metals and organic contaminants from wastewater, contributing to environmental remediation efforts .
Materials Science Applications
3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a precursor for synthesizing functional materials such as polymers and nanocomposites. These materials exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications .
3.2 Dye Sensitization in Solar Cells
Research has identified the potential use of this compound in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently makes it a candidate for enhancing the photovoltaic efficiency of solar cells, thus contributing to renewable energy technologies .
Case Studies
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo-Linked Derivatives
2-Hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic Acid
- Structure : Replaces the Schiff base with an azo (-N=N- group) linker.
- Properties : Exhibits syn/anti conformational flexibility in crystal structures, as shown by X-ray diffraction (syn conformation in free acid, anti in salts) .
- Applications : Used as a dye (Mordant Orange 1) and in coordination chemistry due to its chelating ability .
Key Differences :
Sulfonamido Derivatives
2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic Acid
- Structure : Contains a sulfonamido (-SO₂-NH-) bridge instead of the Schiff base.
- Biological Activity : Demonstrates high binding affinity (-9.2 kcal/mol) to Topoisomerase II (PDB: 5GWK) in docking studies using AutoDock Vina, outperforming other sulfonamides in antimicrobial assays .
- Key Differences: The sulfonamido group enhances hydrogen-bonding capacity, improving target binding.
Quinazolinone/Imidazole Hybrids
2-Hydroxy-5-(6-iodo-2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)benzoic Acid
- Structure: Integrates a quinazolinone heterocycle instead of the nitroaryl Schiff base.
- Applications: Explored for antitumor and anti-inflammatory activity due to quinazolinone’s DNA-intercalating properties .
- Comparison: The quinazolinone moiety introduces planar aromaticity, enhancing DNA binding. The Schiff base derivative lacks this planar structure but offers tunable electronic effects via the nitro group .
Amino Acid/Peptide Conjugates
2-Hydroxy-5-[2-(4-nitrophenyl)ethylamino]benzoic Acid
- Structure: Substitutes the Schiff base with an ethylamino linker.
- Synthesis: Prepared via nucleophilic substitution between 5-aminosalicylic acid and 4-nitrophenylethyl bromide (50% yield, m.p. 234–236°C) .
- Comparison: The ethylamino group increases hydrophilicity, improving solubility. The Schiff base derivative’s imine bond may confer pH-sensitive degradation, useful in prodrug design .
Research Findings and Data Tables
Table 1: Physical and Structural Properties
Biological Activity
2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid, also known as 2-hydroxy-5-nitrophenylmethylideneaminobenzoic acid, is an organic compound notable for its diverse biological activities. This compound features a unique structure that includes a hydroxyl group, a nitrophenyl group, and an imine linkage, contributing to its reactivity and interactions with biological systems. Its molecular formula is CHNO, with a molecular weight of approximately 286.24 g/mol.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with an amine derivative in the presence of a suitable solvent such as ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion and crystallization of the product upon cooling.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated its efficacy against various bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antioxidant Properties : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, thereby exhibiting potential antioxidant activity. This property is critical in mitigating oxidative stress-related cellular damage .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the nitrophenyl group enhances interactions with cellular targets, potentially modulating enzyme activity or receptor binding.
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Cytotoxicity Assessment :
- Antioxidant Activity :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Hydroxy-5-{(E)-[(4-aminophenyl)methylidene]amino}benzoic acid | Contains an amino group instead of a nitro group | Potentially different biological activity due to amino substitution |
| 2-Hydroxy-5-{(E)-[(4-methoxyphenyl)methylidene]amino}benzoic acid | Contains a methoxy group instead of a nitro group | Alters electronic properties and reactivity |
| 2-Hydroxy-4-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}benzoic acid | Similar structure but varies in position of functional groups | Different reactivity patterns due to positional isomerism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
